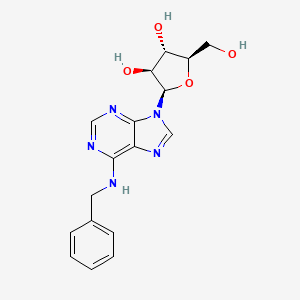

6-Benzylamino-9-(b-D-arabinofuranosyl)purine

Description

6-Benzylamino-9-(β-D-arabinofuranosyl)purine is a synthetic cytokinin analogue characterized by a benzylamino group at the 6-position of the purine ring and a β-D-arabinofuranosyl sugar moiety at the 9-position. This compound has demonstrated potent cytokinin activity in plant systems, including delaying leaf senescence, promoting chlorophyll retention, and stimulating adventitious shoot formation . Its efficacy is attributed to the lability of the 9-substituent, which allows gradual release of the active free base (6-benzylaminopurine, BAP) under acidic conditions . Additionally, arabinofuranosyl derivatives are of interest in anticancer research due to their structural similarity to nucleosides like 9-β-D-arabinofuranosyladenine (ara-A), though the benzylamino substitution distinguishes its mechanism from conventional nucleoside analogues .

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPKNNSABYPGBF-MBMVNNNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine typically involves the modification of ribonucleosidesThis process often requires specific reaction conditions, such as the use of protecting groups and catalysts to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

6-Benzylamino-9-(b-D-arabinofuranosyl)purine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the purine ring or the arabinofuranosyl moiety.

Reduction: This reaction can reduce specific functional groups within the molecule.

Substitution: This reaction can replace certain groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds. Reaction conditions may vary depending on the desired outcome, such as temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives of the purine ring, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

6-Benzylamino-9-(b-D-arabinofuranosyl)purine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing other nucleoside analogs.

Biology: Studied for its role in cellular processes and as a potential antiviral agent.

Medicine: Explored for its potential therapeutic applications, particularly in antiviral and anticancer research.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine involves its incorporation into cellular processes. As a nucleoside analog, it can interfere with nucleic acid synthesis by mimicking natural nucleosides. This interference can inhibit viral replication and other cellular processes. The compound’s molecular targets include enzymes involved in nucleic acid metabolism, such as polymerases and kinases .

Comparison with Similar Compounds

Structural Analogues with Varying 9-Substituents

Modifications at the 9-position significantly influence biological activity and stability:

Key Insight: Bulky, labile 9-substituents (e.g., THP, arabinofuranosyl) enhance activity by enabling controlled release of the active base. Rigid or stable substituents (e.g., methyl) diminish efficacy .

6-Position Substituted Arabinofuranosyl Purines

The 6-position substitution dictates target specificity and metabolic stability:

Key Insight: Benzylamino substitution favors cytokinin activity in plants, while mercapto and methoxy groups shift activity toward anticancer mechanisms. Diamino substitutions may enhance binding affinity but reduce metabolic stability .

Sugar Moiety Variations

The sugar configuration impacts pharmacokinetics and enzyme interactions:

Key Insight: Arabinofuranosyl derivatives generally exhibit greater metabolic stability than ribofuranosyl analogues. However, combining arabinose with deaminase inhibitors (e.g., 2'-deoxycoformycin) can potentiate activity in mammalian systems .

Nucleoside Analogues in Anticancer Research

Comparative efficacy of nucleoside derivatives:

Key Insight: While arabinofuranosyl purines with mercapto or nucleobase substitutions target DNA synthesis in cancer, the benzylamino derivative's primary application remains in agriculture due to its cytokinin effects .

Biological Activity

6-Benzylamino-9-(β-D-arabinofuranosyl)purine, also known as a modified purine nucleoside, has garnered significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in cancer treatment, by influencing cellular processes such as apoptosis and senescence. Below is a detailed exploration of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

6-Benzylamino-9-(β-D-arabinofuranosyl)purine is characterized by its unique structure, which includes a benzylamino group attached to a purine base. This modification enhances its interaction with biological targets compared to unmodified nucleosides.

The biological activity of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine primarily involves:

- Inhibition of DNA synthesis : The compound can interfere with DNA replication processes, which is crucial for cancer cell proliferation.

- Induction of apoptosis : It triggers programmed cell death in malignant cells, contributing to its anticancer properties.

- Modulation of signaling pathways : This nucleoside may affect various signaling pathways that regulate cell growth and survival.

Anticancer Properties

Research has demonstrated that 6-Benzylamino-9-(β-D-arabinofuranosyl)purine exhibits potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can significantly reduce cell viability in leukemia and solid tumor models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 2.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 3.0 | Inhibition of DNA synthesis |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

Effects on Cellular Processes

The compound has been shown to induce senescence in cancer cells, characterized by:

- Increased expression of senescence-associated β-galactosidase.

- Upregulation of p53 and p21 proteins, markers associated with cellular aging.

Case Studies

-

In vitro Study on Leukemia Cells :

- A study evaluated the effects of 6-Benzylamino-9-(β-D-arabinofuranosyl)purine on HL-60 cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment for 48 hours.

-

In vivo Efficacy :

- In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Research Findings

Recent studies have highlighted the potential mechanisms through which 6-Benzylamino-9-(β-D-arabinofuranosyl)purine exerts its effects:

- Gene Expression Modulation : The compound alters the expression levels of genes involved in cell cycle regulation and apoptosis.

- Synergistic Effects : When combined with other chemotherapeutic agents, it enhances their efficacy, suggesting potential for combination therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.